molecular formula C6H12NNaO3S3 B7823342 sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate

sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate

Cat. No.: B7823342
M. Wt: 265.4 g/mol
InChI Key: ALXDAYUOWUEKLS-UHFFFAOYSA-M
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Description

Sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate is a chemical compound with the molecular formula C6H14NNaO3S3. It is commonly used as an additive in electroplating processes, particularly in the formulation of brightening agents for copper plating. The compound is known for its ability to enhance the brightness, ductility, and leveling of copper deposits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate typically involves the reaction of dimethylamine with carbon disulfide to form dimethylcarbamodithioic acid. This intermediate is then reacted with 3-chloropropane-1-sulfonic acid sodium salt to yield the final product. The reaction conditions generally include:

    Temperature: The reactions are typically carried out at room temperature to moderate temperatures.

    Solvent: Common solvents used include water or aqueous solutions.

    Catalysts: No specific catalysts are required for these reactions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the production scale, either batch or continuous processing methods are employed.

    Purification: The product is purified through crystallization or filtration to remove any impurities.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Nucleophiles: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as an additive in electroplating baths to improve the quality of metal deposits.

    Biology: Investigated for its potential use in biochemical assays and as a reagent in protein modification studies.

    Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.

    Industry: Widely used in the electroplating industry to enhance the properties of metal coatings, particularly in the automotive and electronics sectors.

Mechanism of Action

The mechanism of action of sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate involves its interaction with metal ions in electroplating baths. The compound acts as a leveling agent, reducing the surface tension and promoting uniform deposition of metal ions onto the substrate. The molecular targets include metal ions such as copper, and the pathways involved include the formation of stable complexes with these ions, facilitating their reduction and deposition.

Comparison with Similar Compounds

Sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

    Bis(sodium-sulfo-propyl) disulfide (SPS): Another brightening agent used in electroplating, known for its ability to enhance the brightness and leveling of metal deposits.

    3-S-isothiuronium propyl sulfonate (UPS): Used in electroplating baths for its leveling and brightening properties.

The uniqueness of this compound lies in its ability to form stable complexes with metal ions, promoting uniform deposition and enhancing the properties of the metal coatings.

Properties

IUPAC Name

sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S3.Na/c1-7(2)6(11)12-4-3-5-13(8,9)10;/h3-5H2,1-2H3,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXDAYUOWUEKLS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)SCCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=S)SCCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NNaO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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